molecular formula C45H71N11O14S2 B8117479 Atosiban (acetate)

Atosiban (acetate)

Cat. No.: B8117479
M. Wt: 1054.2 g/mol
InChI Key: SVDWBHHCPXTODI-MHZXAHMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Atosiban (acetate) is a synthetic peptide that acts as an inhibitor of the hormones oxytocin and vasopressin. It is primarily used as an intravenous medication to halt premature labor by inhibiting uterine contractions. Developed by Ferring Pharmaceuticals in Sweden, it was first reported in the literature in 1985 .

Chemical Reactions Analysis

Atosiban (acetate) undergoes several types of chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

Atosiban (acetate) is unique in its dual inhibition of oxytocin and vasopressin receptors. Similar compounds include:

    Oxytocin: A hormone that stimulates uterine contractions and milk ejection.

    Vasopressin: A hormone that regulates water retention in the kidneys and increases blood pressure.

    Desmopressin: A synthetic analog of vasopressin used to treat diabetes insipidus and bedwetting.

Atosiban’s uniqueness lies in its ability to inhibit both oxytocin and vasopressin, making it particularly effective in halting premature labor .

Properties

IUPAC Name

acetic acid;(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,13S,16R)-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-10-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H67N11O12S2.C2H4O2/c1-5-23(3)35-41(63)53-36(24(4)55)42(64)50-29(20-32(45)56)38(60)51-30(43(65)54-17-8-10-31(54)40(62)49-27(9-7-16-44)37(59)47-21-33(46)57)22-68-67-18-15-34(58)48-28(39(61)52-35)19-25-11-13-26(14-12-25)66-6-2;1-2(3)4/h11-14,23-24,27-31,35-36,55H,5-10,15-22,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,59)(H,48,58)(H,49,62)(H,50,64)(H,51,60)(H,52,61)(H,53,63);1H3,(H,3,4)/t23-,24+,27-,28+,29-,30-,31-,35-,36?;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVDWBHHCPXTODI-MHZXAHMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)O.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NC(C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@@H](C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)CC(=O)N)[C@@H](C)O.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H71N11O14S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60238569
Record name Atosiban acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1054.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914453-95-5
Record name Atosiban acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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